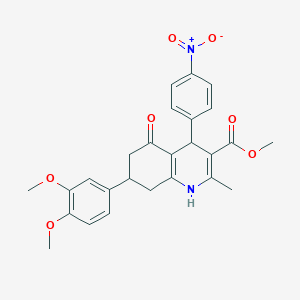![molecular formula C24H24N4O3S2 B11640459 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-[3-(etilsulfanil)-2-tienil]-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo es un compuesto orgánico complejo con una estructura única que incluye un grupo amino, un grupo tienil, un grupo nitrofenil y un núcleo de quinolinocarbonitrilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-4-[3-(etilsulfanil)-2-tienil]-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo de quinolinocarbonitrilo, seguido de la introducción de los grupos tienil, nitrofenil y amino a través de diversas reacciones de sustitución y adición. Los reactivos comunes utilizados en estas reacciones incluyen sulfuro de etilo, derivados de tienilo y compuestos nitrofenilo. Las condiciones de reacción a menudo requieren temperaturas controladas, solventes específicos y catalizadores para asegurar altos rendimientos y pureza del producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos tienen como objetivo optimizar la eficiencia de la reacción, reducir los costos de producción y garantizar una calidad constante. El uso de técnicas de purificación avanzadas, como la cromatografía y la cristalización, es esencial para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-4-[3-(etilsulfanil)-2-tienil]-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en las posiciones tienil y nitrofenil.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Las condiciones de reacción a menudo implican solventes específicos, temperaturas y catalizadores para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo etilsulfanil puede producir sulfoxidos o sulfonas, mientras que la reducción del grupo nitrofenil puede producir derivados aminofenilo.
Aplicaciones Científicas De Investigación
2-Amino-4-[3-(etilsulfanil)-2-tienil]-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: El compuesto se investiga por sus potenciales aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos dirigidos a enfermedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-4-[3-(etilsulfanil)-2-tienil]-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, su actividad anticancerígena puede implicar la inhibición de quinasas específicas o la inducción de apoptosis en células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Amino-4-[2-(etilsulfanil)-3-tienil]-7,7-dimetil-5-oxo-1-(3-piridinil)-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo
- 2-Amino-4-[2-(etilsulfanil)-3-tienil]-5-oxo-1-[3-(trifluorometil)fenil]-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo
Unicidad
La singularidad de 2-Amino-4-[3-(etilsulfanil)-2-tienil]-7,7-dimetil-1-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidro-3-quinolinocarbonitrilo radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C24H24N4O3S2 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
2-amino-4-(3-ethylsulfanylthiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-32-19-8-9-33-22(19)20-16(13-25)23(26)27(14-6-5-7-15(10-14)28(30)31)17-11-24(2,3)12-18(29)21(17)20/h5-10,20H,4,11-12,26H2,1-3H3 |
Clave InChI |
DGJKBFULHFPUQG-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640376.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640378.png)
![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640405.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)
![6-Amino-4-(3-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640413.png)

![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11640442.png)

